molecular formula C21H17N3O2S B2455023 N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 886905-15-3

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2455023
CAS No.: 886905-15-3
M. Wt: 375.45
InChI Key: QIBVBYDNQMWNJY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, built upon a privileged benzothiazole scaffold. The benzothiazole core is widely recognized in scientific literature for its diverse biological activities and is a common feature in the design of novel investigative tools . This particular molecule integrates multiple pharmacophoric elements, including a benzothiazole ring, a phenoxy linker, and a pyridinylmethyl group, which together make it a valuable candidate for in vitro and in silico studies aimed at exploring new biologically active agents. Researchers can utilize this compound in projects targeting key therapeutic areas. Its structural framework is frequently investigated for potential anti-inflammatory properties, as related benzothiazole derivatives have demonstrated promising activity as cyclooxygenase (COX) inhibitors . Furthermore, the benzothiazole-acetamide structure is a prominent feature in the design of potential antibacterial agents, with similar compounds showing efficacy against a range of Gram-positive and Gram-negative bacterial strains by targeting enzymes like dihydrofolate reductase (DHFR) . In the field of oncology research, benzothiazole-based compounds are explored as antimitotic agents that inhibit tubulin polymerization, disrupting cell division in cancer cell lines . This compound is supplied For Research Use Only and is intended for laboratory studies to further elucidate these and other mechanisms of action.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBVBYDNQMWNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with phenoxyacetic acid and pyridin-2-ylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, also known as N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide, is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is recognized for its antimicrobial properties, alongside a phenoxy group and a pyridinylmethyl substituent. This unique combination enhances its potential interactions with various biological targets.

PropertyDetail
Molecular FormulaC20H18N2O2S
Molecular Weight354.43 g/mol
CAS Number886905-15-3

Target of Action

This compound primarily exhibits antibacterial activity . It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is enhanced when used in conjunction with cell-penetrating peptides like octaarginine, which facilitate its entry into bacterial cells.

Mode of Action

The mode of action involves the disruption of bacterial cell function, likely through interference with essential cellular processes such as protein synthesis or cell wall integrity. The specific interactions at the molecular level are still under investigation but appear to involve binding to key bacterial proteins.

Biological Activity

The biological activity of this compound extends beyond antibacterial properties. Preliminary studies suggest potential applications in various therapeutic areas:

Antibacterial Studies

A study conducted on the compound revealed its potency against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating superior efficacy.

COX-2 Inhibition

In vitro assays demonstrated that certain analogs of this compound effectively inhibited the COX-2 enzyme with IC50 values in the low micromolar range, suggesting potential for anti-inflammatory drug development .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Results indicated favorable interactions with key enzymes involved in inflammation and bacterial growth, supporting the observed biological activities .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification to remove residues.
  • Catalysts : KI is often used to accelerate coupling reactions (e.g., in for chloroacetamide intermediates) .
  • Temperature : Reflux conditions (~110°C) improve yields but must balance thermal stability of intermediates.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, acetamide protons appear at δ ~2.1–2.3 ppm, while aromatic protons from benzothiazole and pyridine resonate between δ 7.2–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.001 Da) .
  • HPLC/UPLC : Quantifies purity (>95% required for pharmacological studies) and monitors reaction progress .

Advanced: How do substituents on the benzothiazole ring and acetamide moiety influence biological activity?

Methodological Answer:
Key structural modifications and their effects:

  • Electron-withdrawing groups (e.g., -NO₂) : Reduce antifungal activity due to decreased electron density at the binding site, as seen in N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives (). This contrasts with unsubstituted analogs showing higher potency .
  • Phenoxy vs. thiophenoxy groups : Phenoxy enhances solubility but may reduce membrane permeability compared to sulfur-containing analogs.
  • Pyridine methylation : The pyridin-2-ylmethyl group improves target specificity by facilitating π-π stacking with enzyme active sites .

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